molecular formula C12H14N2O5 B14321206 N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide CAS No. 106132-42-7

N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide

Cat. No.: B14321206
CAS No.: 106132-42-7
M. Wt: 266.25 g/mol
InChI Key: GRRMTNAIFVIVSE-UHFFFAOYSA-N
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Description

N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide is a synthetic organic compound that features a nitrophenyl group attached to a dioxane ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide typically involves the nitration of a phenylacetamide precursor. The nitration reaction is carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperature conditions to introduce the nitro group into the aromatic ring . The resulting nitrophenylacetamide is then subjected to further reactions to form the dioxane ring and acetamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactions followed by purification steps such as crystallization and recrystallization to obtain the desired product with high purity. The use of solvents like ethanol and water in varying concentrations can aid in the purification process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide is unique due to the presence of the dioxane ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry .

Properties

CAS No.

106132-42-7

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

N-[4-(4-nitrophenyl)-1,3-dioxan-5-yl]acetamide

InChI

InChI=1S/C12H14N2O5/c1-8(15)13-11-6-18-7-19-12(11)9-2-4-10(5-3-9)14(16)17/h2-5,11-12H,6-7H2,1H3,(H,13,15)

InChI Key

GRRMTNAIFVIVSE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1COCOC1C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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